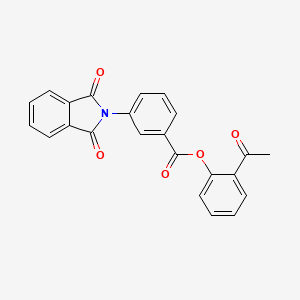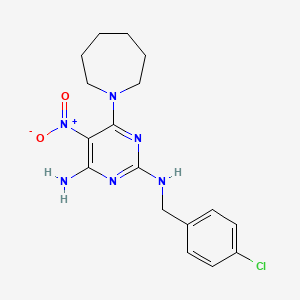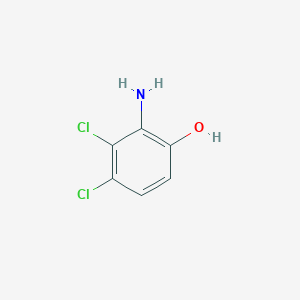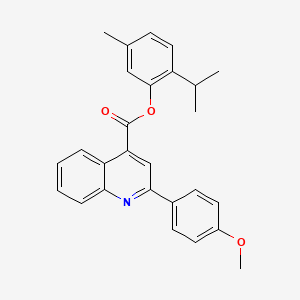
5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of nitro and methyl groups on the phenyl rings, as well as the furan ring, suggests potential biological activity and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” typically involves multi-step organic reactions. One common method might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Amidation: Coupling of the furan carboxylic acid with the amine group to form the carboxamide.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Furans: From substitution reactions on the furan ring.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering biochemical pathways. The nitro and methyl groups could play a role in its binding affinity and activity.
類似化合物との比較
Similar Compounds
5-(2-methylphenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the nitro group.
5-(4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide: Lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both nitro and methyl groups in “5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide” may confer unique reactivity and biological activity compared to its analogs.
特性
分子式 |
C19H16N2O4 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
5-(2-methyl-4-nitrophenyl)-N-(4-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-12-3-5-14(6-4-12)20-19(22)18-10-9-17(25-18)16-8-7-15(21(23)24)11-13(16)2/h3-11H,1-2H3,(H,20,22) |
InChIキー |
POHZQGLZDIBODA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azepan-1-yl[4-(2-hydroxyphenyl)-1,2,5-thiadiazol-3-yl]methanone](/img/structure/B12463341.png)





![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)

![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide](/img/structure/B12463401.png)
![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
